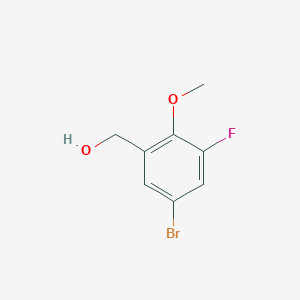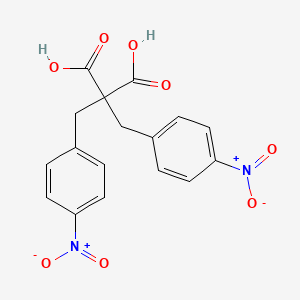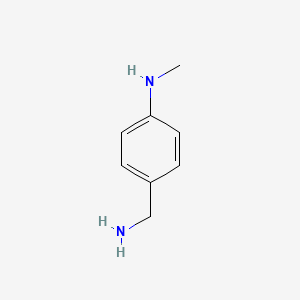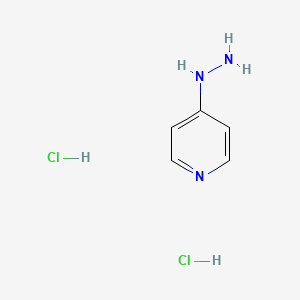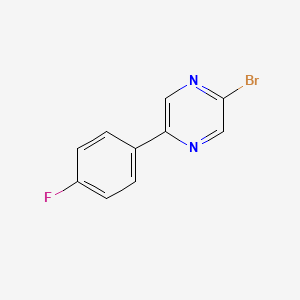
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected
Übersicht
Beschreibung
The compound "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" is a chemically modified indole with a boronic acid functional group and a tert-butyldimethylsilyloxy (TBDMS) protecting group. The N-BOC (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The TBDMS group is a silyl ether used to protect hydroxyl groups, and it is known for its stability under various conditions, including phosphorylation, and can be selectively removed without affecting other sensitive groups .
Synthesis Analysis
The synthesis of compounds with BOC protection often involves the use of BOC anhydride to introduce the protecting group onto the amine. In the context of amino acid derivatives, the BOC group has been used to protect the alpha-amino group during the synthesis of peptides . Similarly, the TBDMS group is introduced using reagents like tert-butyldimethylsilyl chloride, which reacts selectively with hydroxyl groups . The synthesis of boronic acid analogs of amino acids has been demonstrated, where the boronic acid moiety is introduced through alkylation reactions .
Molecular Structure Analysis
The molecular structure of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" includes an indole core, which is a common structure in many natural products and pharmaceuticals. The boronic acid group is a versatile functional group that can form reversible covalent bonds with diols and is often used in Suzuki coupling reactions. The BOC and TBDMS protecting groups are sterically bulky, which can influence the reactivity and selectivity of the molecule during chemical reactions .
Chemical Reactions Analysis
The BOC group is stable under a variety of conditions but can be removed by strong acids such as HCl in dioxane . The TBDMS group is stable to base and mild acidic conditions but can be removed by fluoride ions or stronger acids . In the synthesis of beta-amino alcohols, the BOC-protected amino group allows for the generation of organolithium intermediates that can react with aldehydes to form the desired products with high diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" are influenced by its protecting groups. The BOC group increases the hydrophobicity of the molecule, which can be advantageous in the synthesis of hydrophobic peptides . The TBDMS group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the molecule . The boronic acid group is polar and can participate in the formation of boronate esters with diols, which is useful in various chemical transformations .
Wissenschaftliche Forschungsanwendungen
Selective Deprotection of N-Boc
The tert-butoxycarbonyl (Boc) group is extensively utilized in organic synthesis as a protective group for amines and amino acids. A novel method using silica gel in refluxing toluene for the deprotection of the N-Boc group has been reported, which is simple and yields high efficiency. This method is especially relevant for substrates that are challenging to deprotect using mild methods, highlighting the versatility of Boc-protected intermediates in synthesis processes (Z. Min, 2007).
N-amination of Amino Acids and Derivatives
The N-Boc-protected hydrazino acids serve as useful intermediates for the synthesis of modified peptides and biologically active heterocyclic derivatives. An efficient NH-Boc transfer reagent, N-Boc-O-tosyl hydroxylamine, has been used for the electrophilic amination of amino acid derivatives, demonstrating the significance of N-Boc protection in facilitating complex molecule synthesis (T. Baburaj & S. Thambidurai, 2012).
Chemoselective Transformation of Amino Protecting Groups
The N-tert-butyldimethylsilyloxycarbonyl group, a silyl carbamate, is synthesized from N-Boc and used for chemoselective transformations. This highlights the role of Boc-protected compounds in facilitating the selective modification of molecules, crucial for synthesizing complex organic compounds (M. Sakaitani & Y. Ohfune, 1990).
Synthesis of Unusual Amino Acid Residues
The synthesis of unusual amino acid residues, such as (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, exemplifies the utility of N-Boc protection in constructing complex molecular structures for potential applications in pharmaceuticals and biologically active compounds (W. Gu & R. Silverman, 2011).
Mono Suzuki-Miyaura Cross-Coupling
The application of N-Boc-2,5-dibromopyrrole in mono Suzuki-Miyaura cross-coupling reactions to synthesize non-symmetrical 2,5-disubstituted pyrroles illustrates the role of N-Boc protection in facilitating selective cross-coupling reactions. This methodology contributes significantly to the field of heterocyclic chemistry and the synthesis of complex organic frameworks (F. Beaumard, P. Dauban, & R. Dodd, 2010).
Eigenschaften
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected | |
CAS RN |
335649-61-1 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

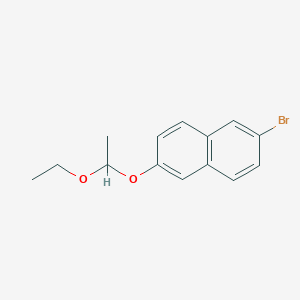
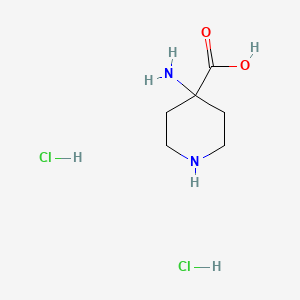
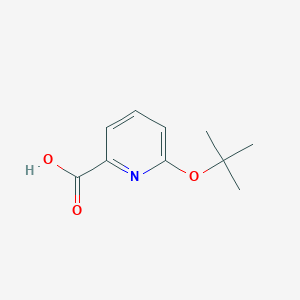
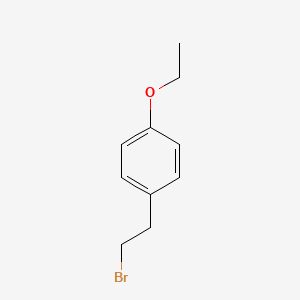
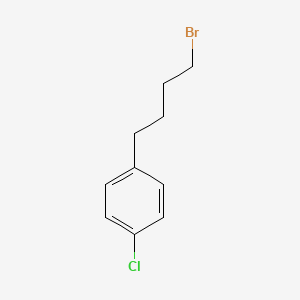
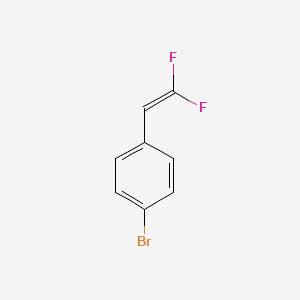
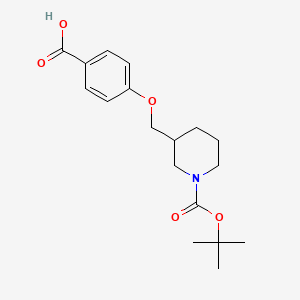
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
